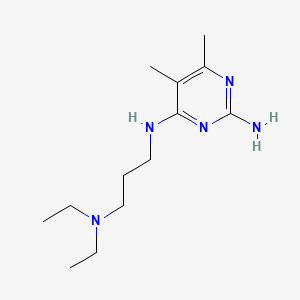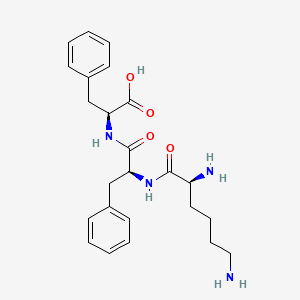
1,2,3,4-Tetraphenylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetraphenylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C40H26. It is known for its rigid structure and photophysical properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenylpyrene can be synthesized through various methods. One common approach involves the cyclization of biphenyl intermediates. This method typically requires the use of catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetraphenylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of tetrahydropyrene derivatives.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetraphenylpyrene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and light-emitting devices
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetraphenylpyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the photophysical properties of the compound, making it useful in various applications such as organic field-effect transistors and light-emitting devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetraphenylnaphthalene
- 4,5,9,10-Tetrahydropyrene
- 1,2,3,6,7,8-Hexahydropyrene
Uniqueness
1,2,3,4-Tetraphenylpyrene is unique due to its high photoluminescence efficiency and rigid structure, which make it particularly valuable in the development of organic semiconductors and light-emitting devices. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
62749-75-1 |
|---|---|
Formule moléculaire |
C40H26 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
1,2,3,4-tetraphenylpyrene |
InChI |
InChI=1S/C40H26/c1-5-14-27(15-6-1)34-26-32-23-13-22-31-24-25-33-36(28-16-7-2-8-17-28)37(29-18-9-3-10-19-29)38(30-20-11-4-12-21-30)40(34)39(33)35(31)32/h1-26H |
Clé InChI |
BOHFWWWQMGFMPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C5=C(C=C4)C(=C(C(=C25)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)

![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)




